Z-Gly-D-phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gly-D-phe-OH: is a synthetic peptide compound composed of glycine and D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-phe-OH typically involves the use of N-Carbobenzyloxyglycine as a starting material. The process includes multiple steps, such as coupling reactions facilitated by reagents like DCC (dicyclohexylcarbodiimide) in solvents like chloroform and tetrahydrofuran at low temperatures (around -10°C). The final product is obtained after purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions: Z-Gly-D-phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Z-Gly-D-phe-OH is used as a model compound in peptide synthesis studies. It helps researchers understand peptide bond formation and the behavior of peptides under various conditions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various enzymatic reactions, providing insights into enzyme mechanisms .
Medicine: Its ability to inhibit virus replication makes it a candidate for antiviral drug research .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The mechanism of action of Z-Gly-D-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. In antiviral research, this compound inhibits virus replication by interfering with the membrane fusion process, which is essential for viral entry into host cells .
Comparison with Similar Compounds
Z-Gly-Gly-Phe-OH: Another peptide compound with similar structural features but different biological activities.
Z-D-Phe-Phe-Gly-OH: Known for its antiviral properties and ability to inhibit membrane fusion.
Uniqueness: Z-Gly-D-phe-OH is unique due to its specific combination of glycine and D-phenylalanine, which imparts distinct biochemical properties
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 |
InChI Key |
FLGYJBNDDWLTQR-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.